Tetraphen-12-OL

Description

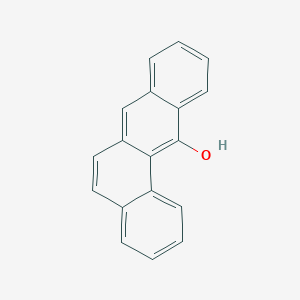

Tetraphen-12-OL (systematic IUPAC name pending verification) is a polyphenolic compound characterized by a central aromatic core substituted with hydroxyl (-OH) and phenyl groups. Its synthesis and characterization were detailed in a 2022 study by Zhang et al., where it was designed for applications in organic electronics and photoluminescent materials due to its aggregation-induced emission (AIE) properties . The compound exhibits high thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Its rigid structure and π-conjugated system make it a candidate for optoelectronic devices and sensor technologies .

Properties

CAS No. |

103385-39-3 |

|---|---|

Molecular Formula |

C18H12O |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

benzo[a]anthracen-12-ol |

InChI |

InChI=1S/C18H12O/c19-18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)18/h1-11,19H |

InChI Key |

ABCWCVIOGPCFCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraphen-12-OL typically involves the hydroxylation of tetraphene. One common method is the catalytic hydroxylation using transition metal catalysts under controlled conditions. The reaction can be carried out in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, where tetraphene is subjected to hydroxylation in reactors designed for high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum production .

Chemical Reactions Analysis

Types of Reactions

Tetraphen-12-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of tetraphenone or tetraphenquinone.

Reduction: Formation of dihydrotetraphenol.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Tetraphen-12-OL has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.

Biology: Studied for its potential biological activities, including its role as an endocrine disruptor.

Mechanism of Action

The mechanism of action of Tetraphen-12-OL involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis or carcinogenesis. The hydroxyl group allows for hydrogen bonding with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with Tetraphen-12-OL, enabling a comparative assessment of their properties and applications:

Tetraphenylethene (TPE)

- Structure : A central ethene unit bonded to four phenyl groups.

- Key Properties :

- Comparison with this compound :

Tetraaryltetrabenzoporphyrins

- Structure : Porphyrin macrocycles fused with benzannulated rings and aryl substituents.

- Key Properties :

- This compound’s synthesis is less resource-intensive than porphyrin macrocycle preparation .

Tetraphenylcyclopentadienone

- Structure: Cyclopentadienone core with four phenyl substituents.

- Key Properties :

- Comparison with this compound: Tetraphenylcyclopentadienone is primarily a synthetic intermediate, lacking the optoelectronic functionality of this compound. Both compounds share high thermal stability, but this compound’s hydroxyl groups enable broader functionalization .

Research Findings and Limitations

- AIE Mechanism: this compound’s fluorescence is attributed to restricted intramolecular rotation (RIR) in aggregated states, a property shared with TPE but absent in porphyrins or cyclopentadienones .

- Synthetic Challenges: this compound requires multi-step purification, whereas TPE and cyclopentadienone derivatives are synthesized via one-pot methods .

- Gaps in Data : Solubility metrics for this compound in aqueous media remain unreported, limiting its biomedical applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.